molecular formula C13H15FN4O B2882239 3-amino-1-ethyl-N-(4-fluorobenzyl)-1H-pyrazole-5-carboxamide CAS No. 1856091-52-5

3-amino-1-ethyl-N-(4-fluorobenzyl)-1H-pyrazole-5-carboxamide

Cat. No.: B2882239
CAS No.: 1856091-52-5
M. Wt: 262.288
InChI Key: RIEVQMUQJXPZSZ-UHFFFAOYSA-N
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Description

3-amino-1-ethyl-N-(4-fluorobenzyl)-1H-pyrazole-5-carboxamide is a synthetic organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-1-ethyl-N-(4-fluorobenzyl)-1H-pyrazole-5-carboxamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the ethyl group: Alkylation of the pyrazole ring with an ethyl halide in the presence of a base.

    Attachment of the fluorobenzyl group: This step involves the nucleophilic substitution reaction of the pyrazole with 4-fluorobenzyl chloride.

    Formation of the carboxamide group: This can be done by reacting the pyrazole derivative with an appropriate amine and a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The amino group can undergo oxidation to form nitroso or nitro derivatives.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving pyrazole derivatives.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Use in the development of new materials or agrochemicals.

Mechanism of Action

The mechanism of action of 3-amino-1-ethyl-N-(4-fluorobenzyl)-1H-pyrazole-5-carboxamide would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    3-amino-1-ethyl-1H-pyrazole-5-carboxamide: Lacks the fluorobenzyl group.

    3-amino-1-methyl-N-(4-fluorobenzyl)-1H-pyrazole-5-carboxamide: Has a methyl group instead of an ethyl group.

    3-amino-1-ethyl-N-(4-chlorobenzyl)-1H-pyrazole-5-carboxamide: Has a chlorobenzyl group instead of a fluorobenzyl group.

Uniqueness

The presence of the fluorobenzyl group in 3-amino-1-ethyl-N-(4-fluorobenzyl)-1H-pyrazole-5-carboxamide may impart unique properties such as increased lipophilicity, altered electronic effects, and potential for specific interactions with biological targets.

Properties

IUPAC Name

5-amino-2-ethyl-N-[(4-fluorophenyl)methyl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN4O/c1-2-18-11(7-12(15)17-18)13(19)16-8-9-3-5-10(14)6-4-9/h3-7H,2,8H2,1H3,(H2,15,17)(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIEVQMUQJXPZSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)N)C(=O)NCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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